molecular formula C13H10N2 B1300067 3'-Amino-biphenyl-2-carbonitrile CAS No. 342613-84-7

3'-Amino-biphenyl-2-carbonitrile

Cat. No.: B1300067
CAS No.: 342613-84-7
M. Wt: 194.23 g/mol
InChI Key: GGJLSLOHVMYBDP-UHFFFAOYSA-N
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Description

3’-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of biphenyl, where an amino group is attached to the third carbon of one phenyl ring, and a nitrile group is attached to the second carbon of the other phenyl ring.

Biochemical Analysis

Biochemical Properties

3’-Amino-biphenyl-2-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. Additionally, 3’-Amino-biphenyl-2-carbonitrile has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of 3’-Amino-biphenyl-2-carbonitrile on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 3’-Amino-biphenyl-2-carbonitrile impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 3’-Amino-biphenyl-2-carbonitrile exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, 3’-Amino-biphenyl-2-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Amino-biphenyl-2-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3’-Amino-biphenyl-2-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3’-Amino-biphenyl-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, 3’-Amino-biphenyl-2-carbonitrile can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity significantly increases .

Metabolic Pathways

3’-Amino-biphenyl-2-carbonitrile is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic flux of 3’-Amino-biphenyl-2-carbonitrile can be influenced by the presence of cofactors and other interacting molecules, which can either enhance or inhibit its metabolism . The resulting metabolites may have distinct biological activities, contributing to the overall effects of the compound .

Transport and Distribution

Within cells and tissues, 3’-Amino-biphenyl-2-carbonitrile is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its biological activity and effects . For instance, its interaction with membrane-bound proteins can affect signal transduction pathways and cellular responses .

Subcellular Localization

The subcellular localization of 3’-Amino-biphenyl-2-carbonitrile is a key determinant of its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations enable 3’-Amino-biphenyl-2-carbonitrile to interact with distinct sets of biomolecules, thereby exerting its effects on various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-biphenyl-2-carbonitrile typically involves the reaction of 3’-aminoacetophenone with benzyl cyanide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3’-aminoacetophenone attacks the carbon of the nitrile group in benzyl cyanide, forming the desired product .

Industrial Production Methods: Industrial production of 3’-Amino-biphenyl-2-carbonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include strong bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Chemical Reactions Analysis

Types of Reactions: 3’-Amino-biphenyl-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Amino-biphenyl-2-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3’-Amino-biphenyl-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-aminophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJLSLOHVMYBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362662
Record name 3'-AMINO-BIPHENYL-2-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342613-84-7
Record name 3'-AMINO-BIPHENYL-2-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-cyanophenyl boronic acid (0.102 g, 0.693 mmol) and 3-bromoaniline (0.05 mL, 0.462 mmol) were combined in DME (2 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.485 mL, 0.970 mmol) and Pd(PPh3)4 (0.017 g, 0.014 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in CH2Cl2. The organic phase was dried over MgSO4 and concentrated under vacuum. The crude product was purified by silica column chromatography (0-20% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.071 g in 79% yield.
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.485 mL
Type
reactant
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-bromobenzonitrile (9.1 g, 50 mmol), 3-aminobenzeneboronic acid monohydrate (11.6 g, 75 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.73 g, 1.5 mmol) in 1,2-dimethoxyethane (50 ml) and 2M sodium carbonate solution (25 ml) was heated at 80° C. for 20 h. After cooling to ambient temperature the reaction was partitioned between ethyl acetate (400 ml) and water (400 ml). The organics were washed with brine (400 ml), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Purification of the residue by chromatography on silica gel, eluting with isohexane on a gradient of ethyl acetate (0-25%) gave 3′-aminobiphenyl-2-carbonitrile as a colourless oil that solidified on standing to afford a white solid (9.5 g, 98%): δH (400 MHz, CDCl3) 3.79 (2H, br), 6.75 (1H, ddd, J 8, 3 and 1), 6.84 (1H, dd, J 3 and 3), 6.92 (1H, dd, J 8 and 3), 7.25 (1H, dd, J 8 and 8), 7.40 (1H, ddd, J 8, 8 and 1), 7.50 (1H, dd, J 8 and 1), 7.62 (1H, ddd, J 8, 8 and 1), 7.73 (1H, dd, J 8 and 1).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
catalyst
Reaction Step One

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